Octahydro-isoindol-4-one hydrochloride

CAS No.: 147253-53-0

Cat. No.: VC8075271

Molecular Formula: C8H14ClNO

Molecular Weight: 175.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 147253-53-0 |

|---|---|

| Molecular Formula | C8H14ClNO |

| Molecular Weight | 175.65 g/mol |

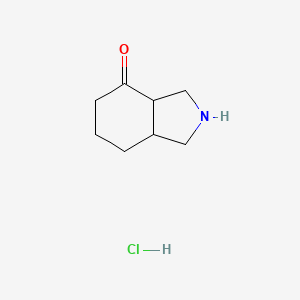

| IUPAC Name | 1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one;hydrochloride |

| Standard InChI | InChI=1S/C8H13NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h6-7,9H,1-5H2;1H |

| Standard InChI Key | FQSRZRILAZRGHC-UHFFFAOYSA-N |

| SMILES | C1CC2CNCC2C(=O)C1.Cl |

| Canonical SMILES | C1CC2CNCC2C(=O)C1.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Octahydro-isoindol-4-one hydrochloride is systematically named 1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one hydrochloride. Its IUPAC name reflects the fully saturated bicyclic framework, where the isoindole core is reduced to eliminate aromaticity, and a ketone group is positioned at the 4th carbon . The hydrochloride salt enhances the compound's stability and solubility in polar solvents.

Table 1: Key Identifiers of Octahydro-isoindol-4-one Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 175.65 g/mol | VulcanChem |

| CAS Number | 879687-91-9 | PubChem |

| SMILES | PubChem | |

| InChIKey | FQSRZRILAZRGHC-UHFFFAOYSA-N | VulcanChem |

Structural Analysis

The compound’s 2D structure consists of a fused bicyclic system comprising a six-membered ring and a five-membered ring, with the ketone group at position 4 and a protonated amine forming the hydrochloride salt . Computational models (e.g., PubChem’s 3D conformer) reveal a chair-like conformation for the six-membered ring, minimizing steric strain . The chloride ion interacts ionically with the protonated amine, stabilizing the crystal lattice.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of octahydro-isoindol-4-one hydrochloride typically involves multi-step organic reactions:

-

Cyclization: A precursor such as phthalimide undergoes catalytic hydrogenation or reduction using agents like lithium aluminum hydride (LiAlH) to form the saturated isoindole core.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and handling properties.

Industrial-scale production employs continuous flow reactors to optimize yield (typically >80%) and purity (>95%). Solvents such as dichloromethane or ethanol are used under controlled temperatures (20–60°C).

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | LiAlH, THF, 0°C, 12h | 75% | 90% |

| Salt Formation | HCl (g), EtOH, RT, 2h | 95% | 98% |

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for the hydrochloride salt is limited, its parent compound (hexahydro-1H-isoindol-4(2H)-one) exhibits a boiling point of 190.2±8.0°C and a density of 0.9±0.1 g/cm³ . The hydrochloride form is expected to have higher solubility in water due to ionic interactions, though experimental values remain unpublished.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch) and 2700–2500 cm (N-H stretch of the hydrochloride).

-

NMR: NMR (400 MHz, DO) signals at δ 3.2–3.5 ppm (m, 2H, N-CH) and δ 2.1–1.8 ppm (m, 8H, cyclohexane protons).

Applications in Research and Industry

Pharmaceutical Intermediates

Octahydro-isoindol-4-one hydrochloride is a precursor in synthesizing mitiglinide analogs, a class of antidiabetic agents. Its bicyclic structure provides a rigid scaffold for modulating drug-receptor interactions.

Agrochemistry

The compound’s amine functionality enables derivatization into herbicides and pesticides, though specific applications remain proprietary.

| Exposure Route | First Aid Measures |

|---|---|

| Skin Contact | Wash with soap/water; remove contaminated clothing |

| Eye Contact | Rinse with water for 15 minutes |

| Inhalation | Move to fresh air; seek medical attention |

Comparative Analysis with Analogues

Hexahydro-1H-isoindol-4(2H)-one (Parent Compound)

The parent compound lacks the hydrochloride group, reducing its aqueous solubility (2.1 mg/mL vs. >50 mg/mL for the salt) .

Cis-Octahydroisoindole

This structural isomer (CAS 21850-12-4) shares the bicyclic framework but lacks the ketone group, altering reactivity in substitution reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume